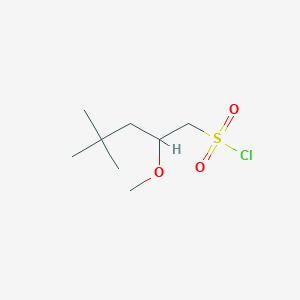

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride

Description

Propriétés

IUPAC Name |

2-methoxy-4,4-dimethylpentane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO3S/c1-8(2,3)5-7(12-4)6-13(9,10)11/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEXFQFYBNGMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CS(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and Synthetic Utility of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride: A Technical Guide

Executive Summary

In modern medicinal chemistry and drug development, the incorporation of sp³-hybridized aliphatic vectors is a proven strategy to enhance the physicochemical properties of drug candidates, specifically by improving aqueous solubility and mitigating off-target lipophilic binding. 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is a highly specialized, sterically encumbered aliphatic building block utilized for the synthesis of complex sulfonamides and sulfonate esters.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an in-depth mechanistic understanding of this compound. By analyzing its unique structural motifs—namely the neopentyl-like tail and the beta-methoxy group—this guide establishes field-proven protocols designed to maximize coupling efficiency while suppressing the rapid hydrolysis typically associated with aliphatic sulfonyl chlorides.

Physicochemical Profiling

Understanding the baseline quantitative properties of a building block is the first step in predicting its chromatographic behavior and reactivity. The core physicochemical data for 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is summarized below.

| Property | Value |

| IUPAC Name | 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride |

| CAS Number | 2567498-81-9 |

| Molecular Formula | C₈H₁₇ClO₃S[1] |

| Monoisotopic Mass | 228.0587 Da[1] |

| Molecular Weight | 228.74 g/mol |

| Predicted XlogP | 2.4[1] |

| SMILES | CC(C)(C)CC(CS(=O)(=O)Cl)OC[1] |

| Physical State | Liquid to low-melting solid (Standard for aliphatic analogs) |

Structural & Mechanistic Analysis

Aliphatic sulfonyl chlorides are notoriously more challenging to handle than their aromatic counterparts (e.g., Tosyl chloride) due to their susceptibility to hydrolysis and alpha-proton elimination[2]. However, the unique architecture of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride provides a distinct reactivity profile governed by two competing forces:

-

Steric Shielding (The Neopentyl-like Tail): The 4,4-dimethyl substitution creates significant steric bulk. This hydrophobic umbrella shields the electrophilic sulfur center from ambient moisture, thereby reducing the rate of spontaneous hydrolysis compared to unhindered analogs like methanesulfonyl chloride (MsCl)[2].

-

Electronic Modulation (The Beta-Methoxy Group): The oxygen atom in the beta-methoxy group exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the sulfur atom, increasing its electrophilicity. This electronic activation perfectly counterbalances the steric hindrance, ensuring that the molecule remains highly reactive toward targeted nitrogen or oxygen nucleophiles[2].

Structure-property relationships dictating the reactivity profile.

Experimental Workflows: Sulfonamide Synthesis

The primary utility of this compound is the generation of sp³-enriched sulfonamides. The following protocol is a self-validating system designed to maximize yield while suppressing the formation of sulfene intermediates (via alpha-deprotonation) or sulfonic acid byproducts (via hydrolysis).

Step-by-Step Methodology

Reagents Required:

-

Amine nucleophile (1.0 equiv)

-

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) (0.1 M)

Procedure & Causality:

-

System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the amine (1.0 equiv) and dissolve in anhydrous DCM. Causality: Anhydrous conditions are strictly necessary to prevent the competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid[2].

-

Base Addition: Add DIPEA (2.5 equiv) to the stirring solution. Causality: DIPEA is chosen over Triethylamine (Et₃N) because its extreme steric bulk makes it a non-nucleophilic base. It efficiently scavenges the HCl byproduct without competitively attacking the sulfonyl chloride.

-

Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The formation of the tetrahedral intermediate is exothermic. Low temperatures prevent localized heating, which can drive unwanted elimination reactions (sulfene formation).

-

Electrophile Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this dropwise to the reaction over 15 minutes. Causality: Dropwise addition prevents concentration spikes of the electrophile, minimizing the risk of di-sulfonylation on primary amines.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 12 hours, monitoring completion via LC-MS.

-

Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, followed by brine. Causality: The NaHCO₃ neutralizes residual acid without hydrolyzing the product. The 1M HCl wash is a critical self-validating step: it protonates any unreacted starting amine, forcing it into the aqueous layer and ensuring the organic layer contains only the neutral sulfonamide product.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

Reaction pathway for sulfonamide synthesis via a tetrahedral intermediate.

Handling, Stability, and Storage

To maintain the structural integrity of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride across long-term drug development campaigns, strict adherence to storage protocols is required:

-

Moisture Sensitivity: The compound is highly reactive toward atmospheric moisture. Exposure leads to the irreversible generation of HCl gas and 2-methoxy-4,4-dimethylpentane-1-sulfonic acid.

-

Storage Conditions: Must be stored tightly sealed at -20 °C under a blanket of inert gas (Argon or dry Nitrogen)[2].

-

Handling: Vials should be allowed to warm to room temperature in a desiccator prior to opening to prevent condensation of atmospheric water inside the container.

References

- Title: 2-methoxy-4,4-dimethylpentane-1-sulfonyl chloride | 2567498-81-9 Source: Sigma-Aldrich URL

- Title: 2567498-81-9 (C8H17ClO3S)

- Title: A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis Source: BenchChem URL

Sources

Comprehensive 1H NMR Analysis and Experimental Protocols for 2-Methoxy-4,4-dimethylpentane-1-sulfonyl Chloride

Introduction & Structural Context

Accurate structural characterization of highly functionalized aliphatic sulfonyl chlorides is a critical bottleneck in the development of novel sulfonamide-based therapeutics. 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride (CAS: 2567498-81-9) presents a unique analytical challenge due to its dense stereochemical and electronic features.

The molecule consists of a highly electron-withdrawing sulfonyl chloride moiety (-SO₂Cl), an adjacent methylene group (C1), a chiral methoxy-substituted methine (C2), a bridging methylene (C3), and a sterically demanding neopentyl-like tert-butyl group (C4). The presence of the chiral center at C2 breaks the symmetry of the adjacent methylenes, rendering the protons on both C1 and C3 diastereotopic . This guide provides an in-depth mechanistic breakdown of its ¹H NMR spectrum, coupled with field-proven, self-validating protocols for handling moisture-sensitive sulfonyl chlorides.

Structural Elucidation and ¹H NMR Peak Assignment

To interpret the ¹H NMR spectrum of this compound, one must understand the causality behind the chemical shifts. The electronic environment is dominated by the inductive withdrawal (-I effect) of the -SO₂Cl and -OCH₃ groups, while the spin-spin coupling network is dictated by the chiral center at C2.

Causality of Chemical Shifts and Splitting Patterns

-

The Deshielding Zone (C1 & C2): The -SO₂Cl group is a powerful electron-withdrawing group. It strips electron density from the adjacent C1 methylene, deshielding these protons and shifting them significantly downfield to the ~3.60–3.85 ppm region, a well-documented phenomenon for aliphatic sulfonyl chlorides 1. The C2 methine proton is similarly deshielded by the directly attached electronegative oxygen of the methoxy group.

-

Diastereotopic Anisochronicity (C1 & C3): Because C2 is a stereocenter, the two protons on C1 (and similarly on C3) are diastereotopic. They reside in magnetically non-equivalent environments regardless of free bond rotation 2. Consequently, they will couple not only to the adjacent C2 proton but also to each other (geminal coupling, ²J ≈ 12-15 Hz), typically appearing as complex multiplets or an ABX spin system (two distinct doublets of doublets).

-

Steric Shielding (C4 tert-Butyl): The nine protons of the tert-butyl group are chemically equivalent, isolated from the chiral center, and far removed from the electronegative groups. They appear as a sharp, highly shielded singlet near 0.95 ppm.

Quantitative Data Summary

The table below summarizes the expected quantitative ¹H NMR data for 2-methoxy-4,4-dimethylpentane-1-sulfonyl chloride in anhydrous CDCl₃.

| Position | Expected Shift (δ, ppm) | Integration | Multiplicity | Coupling / Spin System | Causality & Mechanistic Explanation |

| C4 (t-Bu) | 0.90 – 1.00 | 9H | Singlet (s) | None | Highly shielded; isolated from electronegative groups. |

| C3 (-CH₂-) | 1.40 – 1.80 | 2H | Multiplet (m) | ²J (geminal), ³J (to C2) | Diastereotopic protons due to chiral C2; restricted rotation from bulky t-Bu group. |

| -OCH₃ | 3.30 – 3.40 | 3H | Singlet (s) | None | Deshielded by oxygen; no adjacent protons for ³J coupling. |

| C1 (-CH₂-) | 3.60 – 3.85 | 2H | Multiplet (m) | ²J (geminal), ³J (to C2) | Strongly deshielded by -SO₂Cl; diastereotopic ABX system due to chiral C2. |

| C2 (-CH-) | 3.90 – 4.10 | 1H | Multiplet (m) | ³J (to C1 and C3) | Deshielded by directly attached methoxy group; complex coupling to four adjacent protons. |

Self-Validating Experimental Protocol for NMR Acquisition

Sulfonyl chlorides are notoriously electrophilic and highly sensitive to atmospheric moisture. Trace water in the NMR solvent or on glassware will rapidly hydrolyze the compound into the corresponding sulfonic acid and hydrochloric acid (HCl) 3. This degradation fundamentally alters the spectrum. To ensure scientific integrity, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology

Step 1: Rigorous Solvent Preparation

-

Procure high-purity CDCl₃ (100% atom D).

-

Pass the CDCl₃ through a short plug of basic alumina to remove any residual DCl or acidic impurities that could catalyze degradation.

-

Store the purified CDCl₃ over activated 4Å molecular sieves for a minimum of 24 hours prior to use to ensure absolute anhydrous conditions.

Step 2: Inert Atmosphere Sample Handling

-

Oven-dry standard 5 mm NMR tubes and caps at 120 °C for at least 4 hours. Cool them in a desiccator under vacuum.

-

Transfer the glassware and the vial of 2-methoxy-4,4-dimethylpentane-1-sulfonyl chloride into a nitrogen or argon-filled glovebox.

-

Weigh 15–20 mg of the analyte and dissolve it completely in 0.6 mL of the prepared anhydrous CDCl₃.

-

Transfer the solution to the NMR tube, cap tightly, and seal the cap edge with PTFE (Teflon) tape to prevent moisture ingress during transit to the spectrometer.

Step 3: Spectrometer Acquisition Parameters

-

Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Allow 5 minutes for thermal equilibration at 298 K.

-

Lock onto the deuterium signal of CDCl₃ and shim the magnet automatically (Z1-Z5) or manually to achieve a baseline line width of <0.5 Hz.

-

Set the acquisition parameters:

-

Pulse Angle: 30° (to ensure complete relaxation and accurate integration).

-

Relaxation Delay (D1): 1.5 to 2.0 seconds.

-

Number of Scans (NS): 16 to 32.

-

-

Acquire and process the Free Induction Decay (FID) using zero-filling and a mild exponential window function (LB = 0.3 Hz).

Mechanistic Workflows and Data Interpretation

To visualize the logic of the preparation workflow and the internal spin-spin coupling network, refer to the following interaction diagrams.

Sample Preparation & Validation Logic

Logic flow for the anhydrous preparation and validation of sulfonyl chloride NMR samples.

Spin-Spin Coupling Network

Spin-spin coupling network highlighting diastereotopic relationships and deshielding effects.

Troubleshooting: Identifying Hydrolytic Degradation

If the protocol fails and moisture is introduced, the -SO₂Cl group will hydrolyze to a sulfonic acid (-SO₃H). This transformation serves as a self-validating checkpoint during spectral analysis .

-

Shift Migration: The C1 methylene protons will shift upfield (e.g., migrating from ~3.75 ppm to ~3.10–3.30 ppm) because the -SO₃H group is less electron-withdrawing than the highly polarized -SO₂Cl group.

-

Appearance of New Signals: A broad, exchangeable singlet will appear far downfield (often >8.0 ppm, depending on concentration and hydrogen bonding) corresponding to the acidic sulfonic acid proton (-SO₃H) and residual HCl.

If these artifacts are observed, the sample must be discarded, and the solvent drying protocol (Step 1) must be repeated.

References

-

Design, Synthesis and Biological Evaluation of Novel SARS-CoV-2 3CLpro Covalent Inhibitors ChemRxiv[Link]

-

Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts Baxendale Group / RSC Publishing[Link]

-

Synthesis of New Amidoethanesulfonamides of Betulonic Acid National Institutes of Health (NIH) / PMC[Link]

Sources

13C NMR Characterization of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl Chloride: A Comprehensive Guide for Structural Elucidation

Executive Summary

In modern drug development and medicinal chemistry, aliphatic sulfonyl chlorides serve as critical electrophilic building blocks for the synthesis of sulfonamides. 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride (CAS 2567498-81-9) is a highly functionalized intermediate whose precise structural verification is paramount before downstream coupling. Because proton (1H) NMR can suffer from complex overlapping multiplets in aliphatic regions, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive, direct insight into the carbon framework.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral reporting. This guide deconstructs the causality behind the chemical shifts of this specific molecule, provides a field-proven acquisition protocol, and establishes a self-validating framework using multi-pulse NMR techniques to guarantee data integrity.

Structural Deconstruction & Predictive Chemical Shifts

To accurately interpret the 13C NMR spectrum, we must map the electronic environment of each carbon atom. The molecule consists of an 8-carbon framework, but due to the free rotation of the tert-butyl group on the NMR timescale, it presents 6 distinct carbon environments .

The chemical shifts (δ) are dictated by inductive effects, electronegativity, and steric hindrance:

-

C2 (-CH-O-) : The highly electronegative oxygen atom of the methoxy group pulls electron density away from the methine carbon, causing strong local deshielding and pushing the signal downfield.

-

C1 (-CH2-SO2Cl) : The1[1]. The -SO2Cl group deshields the adjacent alpha-methylene.

-

C4 (Quaternary) : Aliphatic quaternary carbons are shifted slightly downfield relative to primary carbons due to alpha and beta alkyl substitution effects, but remain shielded compared to heteroatom-bonded carbons.

Quantitative Data Summary: Predicted 13C NMR Assignments (in CDCl3)

| Carbon Position | Environment | Predicted Shift (δ, ppm) | Multiplicity (1H-Coupled) | Causality / Rationale |

| C2 | -CH-O- | 75.0 – 80.0 | Doublet (d) | Strong deshielding via the highly electronegative oxygen atom. |

| C1 | -CH2-SO2Cl | 65.0 – 70.0 | Triplet (t) | Inductive deshielding from the strongly electron-withdrawing -SO2Cl group. |

| Methoxy | -OCH3 | 55.0 – 60.0 | Quartet (q) | Direct attachment to oxygen; falls in the typical methoxy region. |

| C3 | -CH2- | 40.0 – 45.0 | Triplet (t) | Sterically hindered aliphatic methylene; beta to oxygen and adjacent to a quaternary center. |

| C4 | -C(CH3)3 | 30.0 – 33.0 | Singlet (s) | Quaternary carbon; shielded relative to functionalized carbons but shifted by alkyl substitution. |

| C5, 4,4-diMe | -CH3 (x3) | 27.0 – 30.0 | Quartet (q) | Three equivalent methyl groups of the tert-butyl moiety due to rapid rotation. |

High-Fidelity 13C NMR Acquisition Protocol

Because 13C has a natural abundance of only ~1% and a low gyromagnetic ratio, it is approximately 2[2]. Therefore, experimental parameters must be meticulously optimized to ensure a high signal-to-noise (S/N) ratio without saturating the quaternary carbons.

Step-by-Step Methodology

-

Sample Preparation:

-

Instrument Setup & Tuning:

-

Pulse Sequence Selection (13C{1H}):

-

Parameter Optimization:

-

Action: Set the relaxation delay (D1) to 2–3 seconds and acquire 512–1024 scans.

-

Causality: Quaternary carbons (C4) lack attached protons, resulting in longer spin-lattice relaxation times (T1). A sufficient D1 delay prevents signal saturation, ensuring the C4 peak is visible.

-

Workflow for high-fidelity 13C NMR data acquisition and processing.

Self-Validating Systems: DEPT Spectroscopy

In rigorous drug development protocols, a single 13C{1H} spectrum is insufficient for absolute structural proof. To create a self-validating system , we must employ Distortionless Enhancement by Polarization Transfer (DEPT) experiments. DEPT manipulates the phase of the signals based on the number of attached protons, allowing for unequivocal assignment of CH, CH2, and CH3 groups.

The Validation Logic for 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride:

-

DEPT-135: CH and CH3 groups appear with a positive phase, while CH2 groups appear with a negative phase. Quaternary carbons are invisible.

-

Expected Result: C2 (CH), Methoxy (CH3), and the tert-butyl methyls (CH3) will point UP . C1 (CH2) and C3 (CH2) will point DOWN .

-

-

DEPT-90: Only CH groups appear with a positive phase.

-

Expected Result: Only C2 (CH) will point UP . The methoxy and tert-butyl methyls vanish, perfectly isolating the methine carbon.

-

-

Deduction of C4: By comparing the standard 13C{1H} spectrum to the DEPT spectra, the peak at ~30-33 ppm that appears in the standard spectrum but is completely absent in both DEPT-135 and DEPT-90 is unequivocally confirmed as the quaternary C4 carbon.

Logical framework for carbon environment validation using DEPT NMR sequences.

By strictly adhering to this self-validating multi-pulse protocol, researchers can ensure that the structural assignment of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is robust, reproducible, and ready for regulatory or synthetic progression.

References

-

Faculty of Mathematical & Physical Sciences. "Sample Preparation." University College London (UCL). URL:[Link]

-

Royal Society of Chemistry. "Supporting information." RSC.org. URL: [Link]

-

Banaras Hindu University. "CONTENTS 1. 13C NMR spectroscopy." BHU.ac.in. URL: [Link]

Sources

Advanced Mass Spectrometry Strategies for the Characterization of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride

Executive Summary & Analytical Challenges

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride (CAS: 2567498-81-9) is a highly specialized aliphatic sulfonyl chloride utilized as an electrophilic building block in advanced drug discovery and synthetic chemistry. Structurally, it features a reactive sulfonyl chloride headgroup, a mid-chain methoxy ether linkage, and a bulky, neopentyl-like tail (4,4-dimethylpentane).

From an analytical perspective, sulfonyl chlorides present significant mass spectrometry (MS) challenges. They are highly electrophilic and prone to rapid solvolysis and hydrolysis. Injecting this compound directly into a standard reversed-phase Liquid Chromatography-Mass Spectrometry (LC-MS) system—which typically relies on protic mobile phases like water and methanol—will result in immediate on-column conversion to the corresponding sulfonic acid or methyl ester[1]. This reactivity leads to artifactual peaks, signal suppression, and inaccurate quantification[2].

To achieve rigorous scientific integrity and self-validating data, analysts must bypass direct LC-MS injection. Instead, we employ two field-proven methodologies: Anhydrous Gas Chromatography-Mass Spectrometry (GC-MS) for direct structural elucidation, and Pre-column Amine Derivatization for LC-ESI-MS/MS for high-sensitivity quantification.

Analytical workflow decision tree for sulfonyl chloride MS characterization.

Methodology 1: Direct GC-MS (Electron Ionization)

The Causality Behind the Method

GC-MS coupled with Electron Ionization (EI) is ideal for volatile sulfonyl chlorides because it operates under strictly anhydrous conditions, preventing hydrolysis[1]. However, sulfonyl chlorides can be thermally labile, often losing sulfur dioxide (

Step-by-Step Protocol

-

Sample Preparation: Dissolve the neat 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride in anhydrous dichloromethane (DCM) or hexane to a final concentration of 1 mg/mL. Critical: Ensure solvents are stored over molecular sieves to exclude moisture.

-

Injection: Inject 1 µL in splitless mode. Set the inlet temperature to 250 °C to balance rapid vaporization with thermal stability.

-

Chromatographic Gradient: Use a low-polarity column (e.g., RTX-5MS, 30 m × 0.25 mm × 0.25 µm). Hold at 50 °C for 1 min, ramp at 20 °C/min to 280 °C, and hold for 3 min. Use Helium as the carrier gas at 1.0 mL/min.

-

Ionization: 70 eV Electron Ionization (EI). Scan range: m/z 40–400.

Fragmentation Pathway Analysis

Under 70 eV EI, the molecule (

-

Isotopic Signature: The molecular ion

at m/z 228 will display a characteristic 3:1 isotopic ratio at m/z 230 due to the natural abundance of -

Loss of Chlorine: Cleavage of the S-Cl bond yields the

sulfonyl cation at m/z 193. -

Loss of

: A hallmark of aliphatic sulfonyl chlorides is the alpha-cleavage of the entire sulfonyl chloride radical, yielding the 2-methoxy-4,4-dimethylpentyl cation at m/z 129[3]. -

Tert-butyl Formation: The bulky 4,4-dimethyl terminus strongly drives further aliphatic fragmentation to form the highly stable tert-butyl cation at m/z 57, which will likely be the base peak.

Primary EI-MS fragmentation pathway of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride.

Table 1: GC-MS (EI) Predicted Quantitative Data

| Fragment Ion | m/z Value | Origin / Structural Assignment | Expected Relative Abundance |

| 228 / 230 | Intact molecular ion ( | Low (< 5%) | |

| 193 | Loss of chlorine radical | Moderate (15-30%) | |

| 129 | 2-methoxy-4,4-dimethylpentyl cation | High (60-80%) | |

| 57 | tert-Butyl cation | Base Peak (100%) |

Methodology 2: Chemical Derivatization for LC-ESI-MS/MS

The Causality Behind the Method

To achieve trace-level quantification using LC-MS/MS, we must circumvent the compound's reactivity with LC mobile phases. We achieve this via pre-column chemical derivatization. By reacting the sulfonyl chloride with an excess of a secondary amine (e.g., diethylamine), we quantitatively convert the reactive electrophile into a highly stable sulfonamide[4].

Furthermore, this is a self-validating choice for Electrospray Ionization (ESI): the addition of the diethylamine moiety introduces a highly proton-affine tertiary nitrogen into the structure, dramatically enhancing ionization efficiency in positive-ion mode (

Step-by-Step Protocol

-

Reagent Preparation: Prepare a 100 mM solution of diethylamine (DEA) in anhydrous acetonitrile (ACN).

-

Derivatization Reaction: Aliquot 50 µL of the sulfonyl chloride sample (dissolved in anhydrous ACN) into a glass autosampler vial. Add 50 µL of the DEA reagent.

-

Incubation: Vortex briefly and incubate at room temperature for 15 minutes. The nucleophilic acyl substitution is rapid and quantitative.

-

Quenching: Quench the reaction and dilute the sample by adding 900 µL of LC mobile phase A (0.1% Formic Acid in Water).

-

LC-MS/MS Analysis:

-

Column: C18 Reversed-Phase (e.g., 50 × 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in ACN (B).

-

Ionization: Positive ESI (

).

-

Mass Shift and MRM Transitions

The derivatization converts 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride (MW 228.7) to N,N-diethyl-2-methoxy-4,4-dimethylpentane-1-sulfonamide (

During Collision-Induced Dissociation (CID) in the tandem mass spectrometer, sulfonamides typically fragment via the cleavage of the S-N bond or the loss of the alkyl chain.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Data

| Precursor Ion ( | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment |

| 266.4 | 129.1 | 15 | Alkyl chain cation (loss of |

| 266.4 | 138.0 | 20 | |

| 266.4 | 57.1 | 35 | tert-Butyl cation (deep aliphatic cleavage) |

Note: The m/z 266.4

Conclusion

The successful mass spectrometric characterization of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride requires a deep understanding of its electrophilic nature. Direct LC-MS analysis is fundamentally flawed due to solvent-induced solvolysis. By employing anhydrous GC-MS for direct structural validation and amine-derivatization LC-MS/MS for robust quantification, analytical scientists can ensure high-fidelity, reproducible data that meets the rigorous standards of modern drug development.

References

-

Lu, W., et al. "Targeted quantification of amino acids by dansylation." PMC / NIH, 2019.[Link]

Sources

Infrared Spectroscopy of Sulfonyl Chlorides: Analytical Workflows and Applications in Drug Discovery

Executive Summary

Sulfonyl chlorides (

This whitepaper provides an in-depth technical guide to the Infrared (IR) spectroscopy of sulfonyl chlorides. By synthesizing theoretical vibrational dynamics with field-proven experimental protocols, this guide equips researchers and drug development professionals with the knowledge to accurately identify these compounds, monitor their reactions in real-time, and avoid common spectroscopic artifacts.

Theoretical Foundations: Vibrational Dynamics of the Sulfonyl Chloride Pharmacophore

The diagnostic power of IR spectroscopy lies in its ability to probe the specific force constants of molecular bonds. For sulfonyl chlorides, the spectral signature is dominated by the highly polar sulfur-oxygen (

The Inductive Effect and S=O Stiffening

The exact frequency of the

Consequently, the

Quantitative Spectral Signatures

To facilitate rapid spectral interpretation, the following table summarizes the key vibrational modes of sulfonyl chlorides alongside their common derivatives and degradation products[1][2][3].

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity & Appearance |

| Sulfonyl Chloride | Asymmetric | 1365 – 1410 | Strong, sharp |

| Sulfonyl Chloride | Symmetric | 1165 – 1204 | Strong, sharp |

| Sulfonyl Chloride | 530 – 600 | Weak to medium | |

| Sulfonamide (Product) | Asymmetric | 1325 – 1370 | Strong, sharp |

| Sulfonamide (Product) | Symmetric | 1140 – 1170 | Strong, sharp |

| Sulfonic Acid (Degradant) | 2500 – 3350 | Very broad, overlapping C-H |

Methodological Causality: Overcoming Moisture Sensitivity

The most common failure mode in the IR characterization of sulfonyl chlorides is the inadvertent analysis of its hydrolysis product. The electrophilic sulfur atom is highly susceptible to nucleophilic attack by ambient water, leading to the rapid formation of sulfonic acid and hydrochloric acid (

When hydrolysis occurs, the highly electronegative chlorine is replaced by an oxygen atom, which can donate electron density via resonance. This relaxes the

Self-Validating Protocol: Moisture-Free ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) FTIR is the gold standard for this analysis, as it requires zero sample preparation and minimizes atmospheric exposure[1].

Step 1: Instrument Preparation & Purge

-

Action: Purge the FTIR optical bench with dry nitrogen (

) for 30 minutes prior to analysis. -

Causality: Removes atmospheric

and -

Validation: Acquire a background single-beam spectrum. The baseline must be completely flat in the water vapor region (3500–3900 cm⁻¹) before proceeding.

Step 2: Sample Handling

-

Action: Manipulate the sulfonyl chloride within a nitrogen-filled glovebox or under a dry inert atmosphere. Transfer neat liquid or dry solid directly to a sealed vial.

-

Causality: Prevents ambient moisture from initiating the nucleophilic attack on the sulfur center.

-

Validation: The absence of a broad

stretch (2500–3350 cm⁻¹) in the final spectrum confirms the sample remained anhydrous.

Step 3: ATR-FTIR Acquisition

-

Action: Rapidly apply the sample to a Diamond or ZnSe ATR crystal. Acquire 32-64 scans at 4 cm⁻¹ resolution.

-

Causality: ATR minimizes exposure time. Diamond is preferred for its chemical inertness against the potentially corrosive

trace byproducts. -

Validation: The asymmetric

stretch must remain sharply defined >1365 cm⁻¹. A shift below 1350 cm⁻¹ indicates sample degradation.

Step 4: Post-Acquisition Decontamination

-

Action: Clean the crystal immediately with anhydrous dichloromethane (DCM).

-

Causality: Prolonged exposure to reactive sulfonyl chlorides can lead to crystal etching (especially with ZnSe) or the polymerization of reactive impurities.

-

Validation: A post-cleaning background scan must yield a flat baseline, confirming zero sample carryover.

Workflow for moisture-free ATR-FTIR analysis of sulfonyl chlorides.

Application in Drug Development: Monitoring Sulfonamide Synthesis

In medicinal chemistry, the sulfonamide functional group is a highly prized bioisostere of the amide bond. It offers improved hydrolytic stability, unique hydrogen-bonding geometry, and an increased polar surface area, which can lead to dramatic improvements in physiochemical properties and target binding affinity[4][5].

During drug discovery campaigns, researchers frequently perform parallel synthesis of sulfonamide libraries by coupling aryl sulfonyl chlorides with diverse primary or secondary amines[4][5]. IR spectroscopy serves as a rapid, non-destructive Process Analytical Technology (PAT) tool to monitor these coupling reactions in-situ.

Spectral Tracking of the Coupling Reaction

As the amine nucleophile attacks the sulfonyl chloride, the highly electronegative chlorine leaving group is displaced by a nitrogen atom. Because nitrogen is less electronegative than chlorine and can donate electron density via resonance, the

An application scientist can track reaction completion by observing three simultaneous spectral changes:

-

Disappearance of the stiffened sulfonyl chloride

bands (~1375 cm⁻¹ and ~1185 cm⁻¹). -

Emergence of the relaxed sulfonamide

bands (~1325 cm⁻¹ and ~1140 cm⁻¹). -

Appearance of the

stretch (~3300 cm⁻¹) if a primary amine was used.

IR spectral tracking of sulfonyl chloride to sulfonamide conversion.

Conclusion

The accurate IR spectroscopic characterization of sulfonyl chlorides requires a deep understanding of both molecular vibrational theory and the practical realities of chemical reactivity. By recognizing the inductive forces that drive

References

-

"A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques." Benchchem. 1

-

"Infrared Spectroscopy." Michigan State University (MSU) Chemistry. 2

-

"IR Spectrum | Table of IR Spectroscopy Values." ChemTalk. 3

-

"Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." Benchchem. 4

-

"One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Macmillan Group, Princeton University. 5

Sources

stability and storage of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride

Stability and Storage Dynamics of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride: A Comprehensive Technical Guide

Executive Summary

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride (CAS 2567498-81-9) is a highly specialized, custom-functionalized aliphatic sulfonyl chloride. Featuring a bulky lipophilic tail (a 4,4-dimethyl "neo-pentyl-like" terminus) and a polar, reactive headgroup, it serves as a critical building block in medicinal chemistry for synthesizing sterically tuned sulfonamide pharmacophores. However, unlike robust aromatic sulfonyl chlorides (e.g., tosyl chloride), aliphatic derivatives exhibit profound chemical instability. This whitepaper provides researchers and drug development professionals with an in-depth analysis of the compound's degradation mechanisms and establishes field-proven, self-validating protocols for its storage and handling.

Structural Analysis & Mechanistic Vulnerabilities

The instability of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is driven by its specific structural topology. Understanding the causality behind its degradation is essential for designing effective storage systems.

-

Hydrolysis (The Primary Threat): Aliphatic sulfonyl chlorides lack the resonance stabilization provided by aromatic rings, making the sulfur atom highly electrophilic. In this specific molecule, the

-methoxy group (-CH(OCH -

The Sulfene Pathway: A critical and often-overlooked degradation route for aliphatic sulfonyl chlorides is the formation of sulfenes. The

-protons (adjacent to the -SO -

Thermal Desulfonylation: Prolonged exposure to ambient or elevated temperatures (above 30 °C) can induce thermal degradation, where the molecule extrudes sulfur dioxide (SO

) to form the corresponding alkyl chloride (3[3]).

Mechanistic degradation pathways of aliphatic sulfonyl chlorides.

Quantitative Stability Profile

To guide laboratory operations, the following table summarizes the expected stability and purity retention of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride under various environmental conditions.

| Storage Condition | Atmosphere | Primary Degradation Risk | Estimated Half-Life / Purity Retention |

| -20 °C (Optimal) | Argon (Sealed) | Negligible | > 12 months (>95% purity) |

| 2–8 °C (Fridge) | Nitrogen | Slow Hydrolysis | 3–6 months (Requires re-titration) |

| 25 °C (Ambient) | Air (Moisture) | Rapid Hydrolysis / SO | < 48 hours (Visible fuming/discoloration) |

| Solution (CH | Anhydrous, 0 °C | Sulfene formation (if base present) | Stable for hours; use immediately |

Self-Validating Storage & Handling Protocols

To ensure scientific integrity, handling this reagent requires a self-validating system where every step actively prevents the introduction of moisture or base.

Protocol A: Long-Term Storage & Aliquoting

-

Primary Containment: Store the neat reagent in a dark, amber glass vial equipped with a PTFE-lined septum cap.

-

Inert Gas Purging: Because Argon is denser than air and Nitrogen, it is the mandatory inert gas for this compound. After every use, pierce the septum with an Argon line and purge the headspace for 60 seconds to displace any atmospheric moisture (4[4]).

-

Secondary Containment: Place the purged vial inside a secondary desiccator jar filled with indicating Drierite (calcium sulfate).

-

Thermal Control: Store the secondary container at -20 °C. Crucial Causality Step: Before opening the container for subsequent use, allow it to equilibrate to room temperature for at least 30 minutes. Opening a cold vial instantly condenses atmospheric water directly into the reagent, initiating irreversible hydrolysis.

Protocol B: Reaction Preparation (Schlenk Technique)

-

Glassware Preparation: Flame-dry all reaction flasks under vacuum. This removes surface silanol-bound water that cannot be eliminated by oven drying alone.

-

Solvent Selection: Use strictly anhydrous, amine-free solvents (e.g., dry CH

Cl -

Temperature Moderation: When setting up a sulfonylation reaction, dissolve the amine and base, cool to 0 °C, and add the sulfonyl chloride dropwise. Keeping the reaction cold suppresses the competing E1cB sulfene formation pathway, directing the mechanism toward the desired nucleophilic substitution.

Self-validating handling workflow to prevent moisture ingress.

Quality Control & Integrity Testing Workflow

Before committing 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride to a complex, multi-step synthesis, its integrity must be verified.

Step 1: Visual and Olfactory Inspection

-

Observation: The intact reagent should be a clear to pale-yellow liquid/oil.

-

Failure State: If the liquid has turned dark brown/black, it has undergone sulfene-mediated oligomerization. If white fumes are observed upon opening, the reagent has hydrolyzed, and the fumes are escaping HCl gas.

Step 2:

-

Methodology: Dissolve a 10 mg aliquot in anhydrous CDCl

(ensure the NMR solvent is stored over molecular sieves, as standard CDCl -

Analysis: Monitor the chemical shift of the

-protons (-CH

Step 3: Derivatization Assay (Optional but Definitive)

-

Methodology: React a 5 mg aliquot with an excess of a standard amine (e.g., benzylamine) in dry CH

Cl -

Analysis: Run an LC-MS. The presence of the expected sulfonamide mass confirms the reagent's active titer, while the presence of unreacted amine and sulfonic acid mass indicates severe degradation.

References

- BenchChem. "1-Octanesulfonyl chloride." BenchChem Product Guides.

- BenchChem. "1-Octadecanesulfonyl chloride." BenchChem Product Guides.

- BenchChem. "3,3,3-Trifluoropropane-1-sulfonyl chloride." BenchChem Product Guides.

- ResearchGate. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate Publications.

Sources

Mechanistic Toxicology and Safe Handling Protocols for 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently evaluate novel electrophilic building blocks for drug discovery pipelines. One such highly specialized intermediate is 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride (CAS: 2567498-81-9) 1[1]. While its unique steric and electronic properties make it an excellent candidate for synthesizing sterically hindered sulfonamides, its reactivity profile presents severe occupational hazards. This whitepaper deconstructs the mechanistic toxicology, physicochemical risks, and self-validating handling protocols required to safely utilize this compound in a laboratory setting.

Structural Profiling and Structure-Activity Relationship (SAR)

The hazard profile of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is dictated by three distinct structural motifs, each contributing to its overall toxicity and reactivity:

-

The Sulfonyl Chloride Warhead: The highly electrophilic sulfur center is primed for nucleophilic attack. In biological systems, ambient moisture or primary amines on cellular proteins act as nucleophiles, leading to rapid degradation or covalent modification 2[2].

-

The 4,4-Dimethylpentyl Tail: This bulky, neopentyl-like aliphatic chain significantly increases the molecule's partition coefficient (LogP). High lipophilicity enhances the compound's ability to permeate the lipid-rich stratum corneum of the skin before external decontamination can be completed 3[3].

-

The Methoxy Group: Positioned at the beta-carbon relative to the sulfonyl group, the oxygen atom exerts an inductive electron-withdrawing effect, further increasing the electrophilicity of the sulfur center and accelerating hydrolysis kinetics once in an aqueous microenvironment.

Mechanistic Toxicology & Reactivity Hazards

The primary acute hazard of this compound is its severe corrosivity (GHS Hazard Statement H314: Causes severe skin burns and eye damage) 4[4]. Unlike simple inorganic acids that cause immediate surface burns, the toxicology of lipophilic sulfonyl chlorides is insidious.

Causality of Deep Tissue Necrosis: Upon dermal exposure, the lipophilic tail facilitates rapid epidermal penetration. Once the molecule reaches the moisture-rich intracellular environment of the viable epidermis, an exothermic hydrolysis reaction occurs. Water attacks the sulfonyl sulfur, displacing the chloride ion. This in situ reaction generates two highly destructive byproducts:

-

Hydrogen Chloride (HCl) Gas/Acid: Causes an immediate, localized drop in pH, leading to acid hydrolysis of peptide bonds and coagulative necrosis 2[2].

-

Sulfonic Acid Derivative: Further contributes to the acidic environment and acts as a surfactant, disrupting cellular membranes.

Furthermore, the compound is highly water-reactive (EUH029: Contact with water liberates toxic gas) 4[4]. Exposure to high humidity or accidental contact with aqueous reagents can lead to the rapid evolution of HCl gas, posing a severe inhalation hazard (H335: May cause respiratory irritation).

Mechanistic pathway of dermal toxicity and in situ hydrolysis.

Quantitative Hazard Data

To standardize risk assessment, the following table synthesizes the expected physicochemical and toxicological data based on the sulfonyl chloride functional class and the specific aliphatic structure.

| Property / Hazard Class | Description / GHS Classification | Mechanistic Implication |

| Physical State | Liquid (presumed based on aliphatic MW) | High mobility; requires rigorous containment and inert atmosphere. |

| Skin Corrosion | Category 1B (H314) | Rapid protein denaturation and deep tissue necrosis upon contact. |

| Water Reactivity | EUH029 (Liberates toxic gas) | Exothermic hydrolysis yields corrosive HCl gas. |

| Respiratory Toxicity | Category 3 (H335) | HCl off-gassing causes severe mucosal and respiratory irritation. |

| Lipophilicity (LogP) | High (due to neopentyl-like tail) | Enhances stratum corneum penetration before hydrolysis occurs. |

Experimental Workflows & Safety Protocols (Self-Validating Systems)

Standard operating procedures (SOPs) often fail because they rely solely on human compliance. The following protocols are engineered as self-validating systems —meaning the failure of one step mechanically or chemically prevents the execution of the next, thereby isolating the hazard.

Protocol A: Anhydrous Schlenk Line Transfer

Objective: Prevent atmospheric moisture from initiating premature hydrolysis and pressurizing the storage vessel.

-

System Purge: Connect the reaction flask to a Schlenk line. Perform three vacuum/argon cycles.

-

Validation: The vacuum gauge must read <0.1 mbar before backfilling. Failure to reach this pressure indicates an atmospheric leak, halting the process.

-

-

Solvent Preparation: Add anhydrous solvent (e.g., DCM or THF, dried over activated molecular sieves) to the flask.

-

Reagent Transfer: Using a positive-pressure argon balloon, transfer the 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride via a gas-tight syringe.

-

Causality: The positive pressure prevents ambient air from entering the reagent bottle, preserving the integrity of the stock and preventing in-bottle HCl gas buildup.

-

-

Temperature Control: Maintain the reaction at 0–5°C during addition.

-

Causality: Lowering the thermal energy suppresses exothermic runaway if trace moisture is present.

-

Protocol B: Controlled Quenching and Disposal

Objective: Safely neutralize unreacted sulfonyl chloride without generating a violent exotherm or toxic gas plume.

-

Thermal Equilibration: Cool the reaction mixture to 0°C using an ice-water bath.

-

Validation: An internal thermocouple must read ≤ 2°C before quenching begins.

-

-

Mild Base Addition: Slowly add a cold, saturated solution of sodium bicarbonate (NaHCO₃) dropwise.

-

Causality: The mild base neutralizes the generated HCl immediately, while the low temperature controls the kinetics of the sulfonyl chloride hydrolysis, preventing solvent boil-off.

-

-

Phase Separation: Allow the biphasic mixture to separate.

-

Validation: A clear phase boundary must form, indicating complete neutralization and the absence of emulsion-stabilizing unreacted intermediates.

-

-

Waste Segregation: Dispose of the aqueous layer in a designated halogenated aqueous waste container. Do not mix with acidic waste to prevent the rapid release of dissolved CO₂ or residual HCl.

Self-validating anhydrous workflow for safe handling and quenching.

References

-

Title: SAFETY DATA SHEET - Fisher Scientific (Sulfonyl Chlorides) Source: Fisher Scientific URL: [Link]

-

Title: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: HoriazonChemical URL: [Link]

-

Title: Identification of a Difluorinated Alkoxy Sulfonyl Chloride as a Novel Antitumor Agent Source: MDPI URL: [Link]

Sources

- 1. 2-methoxy-4,4-dimethylpentane-1-sulfonyl chloride | 2567498-81-9 [sigmaaldrich.com]

- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 3. Identification of a Difluorinated Alkoxy Sulfonyl Chloride as a Novel Antitumor Agent for Hepatocellular Carcinoma through Activating Fumarate Hydratase Activity | MDPI [mdpi.com]

- 4. fishersci.es [fishersci.es]

An In-depth Technical Guide to 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride (CAS No. 2567498-81-9), a specialized building block with potential applications in medicinal chemistry and organic synthesis. The guide details its commercial availability, outlines a plausible synthetic pathway from its alcohol precursor, discusses its expected chemical properties and reactivity, and explores its potential utility in the design of novel therapeutic agents. The content is structured to provide both foundational knowledge and practical insights for researchers in the field.

Introduction: The Role of Sulfonyl Chlorides in Medicinal Chemistry

Sulfonyl chlorides are a class of highly reactive organic compounds that serve as critical intermediates in the synthesis of a wide array of functional molecules. Their primary utility lies in the formation of sulfonamides, a privileged scaffold found in a multitude of clinically approved drugs. The sulfonamide functional group is valued for its chemical stability and its ability to participate in hydrogen bonding, which allows for strong and specific interactions with biological targets. This has led to the development of sulfonamide-containing drugs across various therapeutic areas, including antibacterial agents, diuretics, and antivirals.

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is a unique aliphatic sulfonyl chloride characterized by a neopentyl-like backbone. This structural feature is expected to impart specific steric and electronic properties to the molecule, potentially influencing its reactivity and the conformational properties of its derivatives. This guide aims to provide a detailed technical overview of this compound for researchers interested in its application.

Commercial Availability

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is available from commercial suppliers as a research chemical. The following table summarizes its key identifiers.

| Identifier | Value | Source |

| Chemical Name | 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride | |

| CAS Number | 2567498-81-9 | |

| Molecular Formula | C8H17ClO3S | |

| Molecular Weight | 228.73 g/mol | |

| Canonical SMILES | COC(C(C)(C)C)CS(=O)(=O)Cl |

Researchers should consult the websites of chemical suppliers for information on purity, pricing, and availability.

Synthesis of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride

While commercially available, understanding the synthesis of this compound is crucial for researchers who may need to prepare it in-house or require a deeper understanding of its potential impurities. The synthesis can be envisioned as a two-step process starting from the corresponding alcohol, 2-Methoxy-4,4-dimethylpentan-1-ol.

Synthesis of the Precursor: 2-Methoxy-4,4-dimethylpentan-1-ol

A plausible synthetic route to 2-Methoxy-4,4-dimethylpentan-1-ol involves the methylation of a suitable precursor. One potential method is the ring-opening of a substituted epoxide.

dot

Caption: Proposed synthesis of 2-Methoxy-4,4-dimethylpentan-1-ol.

A detailed experimental protocol for this transformation would involve the following steps:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,3-dimethyl-1,2-epoxybutane in anhydrous methanol.

-

Reagent Addition: Slowly add a solution of sodium methoxide in methanol to the stirred epoxide solution at room temperature.

-

Reaction: After the addition is complete, the reaction mixture may be heated to reflux to ensure complete conversion. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like diethyl ether.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure 2-Methoxy-4,4-dimethylpentan-1-ol.

Conversion of the Alcohol to the Sulfonyl Chloride

The conversion of a primary alcohol to the corresponding sulfonyl chloride is a standard transformation in organic synthesis. A common and effective method involves a two-step, one-pot procedure.

dot

Caption: General workflow for alcohol to sulfonyl chloride conversion.

A general procedure for this conversion is as follows:

-

Formation of the Alkyl Chloroformate: The starting alcohol, 2-Methoxy-4,4-dimethylpentan-1-ol, would be dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled in an ice bath. A base, typically pyridine or triethylamine, is added, followed by the dropwise addition of thionyl chloride. This reaction forms an intermediate alkyl chlorosulfite.

-

In Situ Oxidation: The intermediate is then oxidized to the sulfonyl chloride. This can be achieved by the addition of an oxidizing agent, such as sodium periodate in the presence of a catalytic amount of ruthenium(III) chloride, or by using a mixture of sodium sulfite and sodium chlorite.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with water and brine. The organic layer is dried, and the solvent is removed to yield the crude sulfonyl chloride. Purification can be achieved by column chromatography or distillation under reduced pressure.

It is important to note that the neopentyl-like structure of the starting alcohol may lead to slower reaction rates due to steric hindrance. Therefore, reaction conditions may need to be optimized.

Physicochemical Properties and Reactivity

Due to the limited publicly available experimental data for 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride, its physicochemical properties are largely predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information | Justification |

| Appearance | Colorless to pale yellow liquid | Typical for aliphatic sulfonyl chlorides. |

| Boiling Point | > 200 °C (decomposes) | High molecular weight and polar functional groups. Sulfonyl chlorides are often thermally unstable. |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents like water and alcohols. | The molecule has both polar and non-polar regions. |

| Reactivity | Highly reactive electrophile. Sensitive to moisture and nucleophiles. | The sulfonyl group is strongly electron-withdrawing, making the sulfur atom highly electrophilic. |

The reactivity of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl group. It will readily react with nucleophiles, with the chloride ion acting as a good leaving group.

Key reactions include:

-

Reaction with Amines: This is the most common application, leading to the formation of stable sulfonamides.

-

Reaction with Alcohols: In the presence of a base, it will form sulfonate esters.

-

Hydrolysis: It will react with water to form the corresponding sulfonic acid.

The steric bulk of the neopentyl-like group adjacent to the sulfonyl chloride may influence the rate of these reactions. While nucleophilic attack at the sulfur atom is generally not significantly hindered, the bulky group may play a role in the conformational preferences of the resulting sulfonamides, which can be a critical factor in their biological activity.

Applications in Drug Development and Research

The primary application of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride in drug development is as a building block for the synthesis of novel sulfonamides. The unique 2-methoxy-4,4-dimethylpentyl group can be used to probe the steric and electronic requirements of a biological target's binding pocket.

dot

Caption: Application in the synthesis of novel sulfonamides for drug discovery.

Potential advantages of incorporating this specific moiety include:

-

Modulation of Physicochemical Properties: The lipophilic character of the alkyl chain can be used to tune the solubility and membrane permeability of a drug candidate. The ether linkage provides a potential hydrogen bond acceptor.

-

Exploration of Structure-Activity Relationships (SAR): The bulky neopentyl-like group can be used to probe for steric tolerance in a binding site. Its conformational rigidity may also restrict the rotational freedom of the sulfonamide, leading to more specific binding.

-

Metabolic Stability: The quaternary carbon center in the neopentyl group is generally resistant to metabolic oxidation, which could lead to an improved pharmacokinetic profile of a drug candidate.

Safety and Handling

Sulfonyl chlorides are reactive and corrosive compounds that should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride should be obtained from the supplier, the following general precautions for handling sulfonyl chlorides should be observed:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

-

Moisture Sensitivity: Sulfonyl chlorides react with moisture to produce corrosive hydrochloric acid and the corresponding sulfonic acid. Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Incompatibilities: Avoid contact with strong bases, alcohols, and amines, as these will react exothermically.

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Always consult the supplier-specific SDS for detailed safety information before handling this compound.

Conclusion

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is a commercially available building block with potential for application in medicinal chemistry and organic synthesis. Its unique neopentyl-like structure offers an opportunity to introduce specific steric and electronic properties into drug candidates. While detailed experimental data on this compound is limited, this guide provides a comprehensive overview of its synthesis, predicted properties, and potential applications based on established chemical principles. Researchers are encouraged to consult the primary literature and supplier documentation for the most up-to-date information.

References

Application Note: Strategic Synthesis of Novel Sulfonamides Utilizing 2-Methoxy-4,4-dimethylpentane-1-sulfonyl Chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Utility

The sulfonamide moiety is a premier pharmacophore and a critical amide bioisostere in modern drug discovery. By replacing a metabolically labile amide with a sulfonamide, medicinal chemists can dramatically improve hydrolytic stability, alter the polar surface area (PSA), and introduce additional hydrogen bond acceptors, often leading to significant increases in target binding affinity[1].

While simple aromatic sulfonyl chlorides (e.g., tosyl chloride) are ubiquitous, the use of highly functionalized aliphatic sulfonyl chlorides like 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride offers unique structural advantages for patent-busting and advanced lead optimization.

-

Steric Shielding & Lipophilicity: The bulky 4,4-dimethylpentyl (neohexyl-like) tail provides immense steric bulk and high lipophilicity, ideal for occupying deep, hydrophobic protein pockets.

-

Physicochemical Tuning: The

-methoxy group acts as a localized hydrogen bond acceptor, offsetting the extreme lipophilicity of the aliphatic chain and preventing the molecule from becoming excessively "greasy" (tuning the LogP).

However, translating this complex building block into a sulfonamide requires navigating significant chemical hurdles unique to aliphatic sulfonyl chlorides.

Mechanistic Insights: Navigating Aliphatic Reactivity

Unlike their aromatic counterparts, aliphatic sulfonyl chlorides bearing

The Sulfene Pathway vs. Direct Attack

The primary challenge in utilizing 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride is the risk of sulfene formation . In the presence of strong or highly nucleophilic bases, the base can deprotonate the acidic

While sulfenes can react with amines to form the desired sulfonamide, they are highly electrophilic and will indiscriminately react with trace water in the solvent, leading to irreversible hydrolysis into the corresponding sulfonic acid[2]. Furthermore, the extreme steric hindrance of the 4,4-dimethylpentyl group slows down the direct bimolecular nucleophilic attack (

The -Methoxy Liability

An additional complication is the presence of the methoxy group at the C2 (

Causality in Protocol Design: To suppress both sulfene-mediated hydrolysis and

Fig 1. Competing mechanistic pathways in the sulfonylation of aliphatic sulfonyl chlorides.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride with a standard secondary amine (e.g., piperidine derivatives). The data highlights the critical relationship between base selection, solvent, and the resulting purity profile.

| Base (1.5 eq) | Solvent | Temp Profile | Primary Outcome | Yield (%) | Major Impurity Profile |

| Triethylamine (TEA) | DCM | RT | Moderate | 45% | High sulfonic acid (hydrolysis via sulfene) |

| Pyridine | DCM | 0 °C to RT | Good | 78% | Trace hydrolysis, clean profile |

| DIPEA (Hünig's) | THF | 0 °C to RT | Optimal | 85% | Cleanest profile; direct attack favored |

| NaOH (10% aq) | DCM / H₂O | 0 °C | Poor | 20% | >70% hydrolysis (water traps sulfene) |

| DBU | THF | RT | Failure | <5% | Extensive |

Note: Biphasic Schotten-Baumann conditions (NaOH/DCM) are generally avoided for this specific substrate due to the rapid trapping of any formed sulfene by the aqueous phase, destroying the starting material.

Experimental Workflow & Protocols

To ensure reproducibility, the protocol is designed as a self-validating system. In-process controls (such as the visual formation of amine hydrochloride salts) provide the chemist with immediate feedback on reaction progress.

Fig 2. Optimized step-by-step workflow for anhydrous sulfonamide synthesis.

Protocol: Anhydrous Sulfonylation (Optimal Method)

Materials Required:

-

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride (1.0 equiv, limiting reagent)

-

Target Amine (primary or secondary) (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (0.1 M relative to sulfonyl chloride)

-

Argon or Nitrogen gas line

Step-by-Step Procedure:

-

System Preparation (Self-Validation Check): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Causality: Strict exclusion of moisture prevents the sulfene intermediate from being hydrolyzed into the inactive sulfonic acid.

-

Substrate Dissolution: Dissolve the target amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous THF.

-

Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 10 minutes. Causality: Lowering the thermal energy of the system suppresses the activation energy required for the E1cB sulfene formation and

-elimination pathways. -

Electrophile Addition: Dissolve 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring amine mixture over 15–20 minutes using a syringe pump or addition funnel.

-

Self-Validating Cue: A faint white precipitate (DIPEA hydrochloride salt) should begin to form, indicating that the nucleophilic displacement of chloride is successfully occurring.

-

-

Reaction Propagation: Once the addition is complete, maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature. Stir for an additional 4–12 hours.

-

In-Process Monitoring: Monitor the reaction via LCMS or TLC (typically Hexanes/Ethyl Acetate). The disappearance of the amine and the emergence of a less polar spot (the highly lipophilic sulfonamide) confirms completion[3].

-

Quench and Workup: Quench the reaction by adding saturated aqueous ammonium chloride (

) to neutralize any remaining base. Extract the aqueous layer three times with Ethyl Acetate or DCM. -

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

), and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel) to isolate the pure sulfonamide.

References

1.[1] One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University (MacMillan Group). Available at: 2.[3] Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: 3.[2] 1-Octadecanesulfonyl chloride | 10147-41-8. Benchchem. Available at: 4.[4] Methanedisulfonyl Dichloride | 5799-68-8. Benchchem. Available at:

Sources

reaction of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride with primary amines

An In-Depth Guide to the Synthesis of Novel Sulfonamides: Reaction of 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride with Primary Amines

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility as a bioisostere for amides and carboxylic acids.[1][2] Its presence in a vast array of blockbuster drugs—from antibacterial agents to diuretics and anti-cancer therapies—underscores its privileged status in drug design.[1][2] The most reliable and widely adopted method for constructing this critical moiety is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3][4]

This application note provides a comprehensive, in-depth guide to the synthesis of novel sulfonamides derived from the sterically hindered electrophile, 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride, and various primary amines. The bulky neopentyl-like backbone of this particular sulfonyl chloride presents unique synthetic considerations, influencing reaction kinetics and steric accessibility. This guide is designed for researchers, medicinal chemists, and process development scientists, offering not just a protocol, but a foundational understanding of the reaction's mechanistic underpinnings, critical parameters for success, and robust methods for validation.

Pillar 1: Mechanistic Insight & Scientific Rationale

The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution, though on a sulfur atom rather than a carbon. The reaction proceeds through a well-understood, stepwise mechanism.

The Core Reaction Mechanism:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[3]

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Proton Transfer: The resulting product is a protonated sulfonamide. A base, typically an organic amine like triethylamine or pyridine, is required in the reaction mixture to neutralize the generated hydrochloric acid (HCl), driving the equilibrium towards the product and preventing the protonation of the starting amine.[4][5]

Controlling for Side Reactions: A primary amine, possessing two N-H protons, can potentially react a second time with another molecule of the sulfonyl chloride to form a bis-sulfonated byproduct (a disulfonimide).[6] This is often an undesired side reaction. The formation of this byproduct can be minimized through careful control of reaction conditions:

-

Stoichiometry: Using a slight excess of the amine or a 1:1 ratio is generally avoided. A slight excess of the sulfonyl chloride (e.g., 1.05-1.1 equivalents) is common, but careful monitoring is key.

-

Slow Addition at Low Temperature: Adding the sulfonyl chloride solution dropwise to the amine solution at a reduced temperature (e.g., 0 °C) helps to control the exothermic reaction and favors the monosulfonylation product.[5][6]

The Influence of the Neopentyl Group: The 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride contains a bulky tert-butyl-like group. This significant steric hindrance near the reactive sulfonyl chloride center is expected to decrease the reaction rate compared to less hindered sulfonyl chlorides like tosyl chloride.[7] Consequently, longer reaction times or slightly elevated temperatures (e.g., allowing the reaction to warm to room temperature) may be necessary to achieve full conversion.[5]

Pillar 2: A Validated Experimental Protocol

This protocol provides a robust and reproducible method for the synthesis of sulfonamides from 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride.

Materials & Equipment

-

Reagents:

-

2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride

-

Primary amine of interest (e.g., aniline, benzylamine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (distilled and stored over KOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing tank

-

UV lamp for TLC visualization

-

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere of nitrogen, dissolve the primary amine (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) to the solution.[1]

-

Cool the stirred mixture to 0 °C using an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

In a separate dry flask, dissolve 2-Methoxy-4,4-dimethylpentane-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

-

Transfer this solution to a dropping funnel and add it dropwise to the cooled, stirring amine solution over 30-60 minutes. Maintain the internal temperature at or below 5 °C during the addition.[1]

-

-

Reaction Monitoring (Self-Validation Checkpoint 1):

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Let the reaction stir for 12-24 hours.[1]

-

Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of hexanes and ethyl acetate. The consumption of the starting amine and the appearance of a new, typically less polar, product spot should be observed.

-

-

Aqueous Workup:

-

Once the reaction is deemed complete by TLC, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure sulfonamide.[5]

-

Pillar 3: Data, Visualization, and Trustworthiness

Illustrative Reaction Parameters

The following table summarizes generalized reaction conditions. Researchers should optimize these parameters for each specific primary amine substrate.

| Primary Amine (1.0 eq) | Solvent | Base (1.5 eq) | Temp (°C) | Time (h) | Typical Yield |

| Aniline | DCM | Triethylamine | 0 → RT | 16 | 75-90% |

| Benzylamine | DCM | Triethylamine | 0 → RT | 12 | 80-95% |

| Cyclohexylamine | THF | Pyridine | 0 → RT | 18 | 70-85% |

| 4-Fluoroaniline | DCM | Triethylamine | 0 → RT | 20 | 70-88% |

Visualizing the Chemistry and Workflow

Caption: General reaction for sulfonamide synthesis.

Caption: Experimental workflow from setup to validation.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by incorporating critical analytical checkpoints. The final product should be rigorously characterized to confirm its identity and purity.

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure. The spectra of the product should show the disappearance of the N-H protons of the primary amine (or a shift to a single N-H proton) and the appearance of characteristic peaks for the 2-methoxy-4,4-dimethylpentyl group alongside the signals from the amine-derived portion.[8]

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A single major peak indicates a high degree of purity.[9][10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the molecular weight of the synthesized sulfonamide, providing definitive evidence that the target molecule has been formed.[9][11][12]

-

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive sulfonyl chloride (hydrolyzed); Insufficient reaction time. | Use fresh or newly purified sulfonyl chloride. Ensure all glassware and solvents are anhydrous.[5] Increase reaction time and continue to monitor by TLC. |

| Bis-sulfonylation Product Observed | Reaction temperature too high; Addition of sulfonyl chloride was too fast. | Maintain the reaction temperature at 0 °C during addition.[6] Ensure slow, dropwise addition of the sulfonyl chloride. |

| Starting Amine Remains | Insufficient sulfonyl chloride; Steric hindrance slowing the reaction. | Use a slight excess (1.1 eq) of the sulfonyl chloride. Allow the reaction to run for a longer period (24-48h) at room temperature. |

References

-

One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. Available at: [Link]

-

Preparation of sulfonamides from N-silylamines. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of sulfonamides using sulfonyl chloride and a base. ResearchGate. Available at: [Link]

-

Synthesis of Sulfonamides. Royal Society of Chemistry. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

-

Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Royal Society of Chemistry. Available at: [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]

- Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents.

-